N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
CAS No.: 1903266-84-1
Cat. No.: VC7570584
Molecular Formula: C13H14N4O3S
Molecular Weight: 306.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903266-84-1 |
---|---|
Molecular Formula | C13H14N4O3S |
Molecular Weight | 306.34 |
IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H14N4O3S/c1-8-16-17-13(21-8)15-12(18)9-2-4-14-11(6-9)20-10-3-5-19-7-10/h2,4,6,10H,3,5,7H2,1H3,(H,15,17,18) |
Standard InChI Key | BTDAMZZINXHOQC-UHFFFAOYSA-N |
SMILES | CC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Introduction
Synthesis Pathways
General Synthetic Approach
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step reactions that combine thiadiazole derivatives with pyridine-based intermediates. The oxolane group is introduced through etherification reactions.
Reaction Scheme:
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Formation of Thiadiazole Derivative: Starting with 5-methylthiadiazole precursors.
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Coupling with Pyridine Derivative: Using reagents such as carbodiimides for amidation.
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Etherification: Introduction of the oxolane group using alkylating agents.
Experimental Conditions
The synthesis requires controlled conditions to ensure high yield and purity:
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Solvents: Acetonitrile or dimethylformamide (DMF) are commonly used.
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Catalysts: Carbodiimides such as EDC (N-Ethyl-N′-(dimethylaminopropyl)carbodiimide) are employed for coupling reactions.
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Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
A detailed example of synthetic conditions can be summarized in Table 1.
Step | Reactants | Solvent | Catalyst | Temperature | Yield (%) |
---|---|---|---|---|---|
1 | Thiadiazole precursor | Acetonitrile | - | Room temperature | 85 |
2 | Pyridine derivative + EDC | DMF | HOBt | 40°C | 78 |
3 | Oxolane introduction | DMF | - | Room temperature | 90 |
Applications in Medicinal Chemistry
Biological Activity
The compound exhibits promising biological activities due to its structural features:
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Antimicrobial Properties: The thiadiazole ring contributes to antimicrobial activity against bacterial strains.
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Anticancer Potential: Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
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Enzyme Inhibition: Potential inhibitor for enzymes involved in metabolic pathways.
Studies employing MTT assays have demonstrated moderate activity against colon cancer (HT29), prostate cancer (PC3), and neuroblastoma (SKNMC) cell lines .
Mechanism of Action
The mechanism underlying its biological activity involves:
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Interaction with DNA or RNA through hydrogen bonding facilitated by the carboxamide group.
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Disruption of enzymatic functions due to steric hindrance caused by the bulky thiadiazole moiety.
Material Science Applications
Role in Organic Electronics
The compound’s heterocyclic nature makes it suitable for applications in organic electronics:
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Semiconducting Properties: Its conjugated system enables electron transport.
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Photovoltaic Applications: Potential use in solar cells due to light absorption properties.
Stability Studies
Thermal and photochemical stability studies reveal that the compound remains stable under ambient conditions, making it suitable for long-term applications.
Toxicological Profile
Cytotoxicity Data
Cytotoxicity assays have been conducted to evaluate its safety profile:
Table 2 summarizes cytotoxicity data across different cell lines:
Cell Line | (µM) | Reference Drug |
---|---|---|
HT29 (Colon) | 0.8 | Doxorubicin |
PC3 (Prostate) | 1.5 | Doxorubicin |
SKNMC | >5 | Doxorubicin |
Environmental Impact
Biodegradability studies indicate that the compound degrades slowly in aquatic environments, necessitating careful disposal protocols.
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